molecular formula C10H12Cl2O2 B6603528 C4Jzg6L3CK CAS No. 50375-05-8

C4Jzg6L3CK

Cat. No. B6603528
CAS RN: 50375-05-8
M. Wt: 235.10 g/mol
InChI Key: DNJXDEOESPSAQA-UHFFFAOYSA-N
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Description

C4Jzg6L3CK is a compound found in a variety of plants and is known to have numerous health benefits. It has been studied extensively in recent years, and its potential applications in both medicine and scientific research are vast.

Scientific Research Applications

C4Jzg6L3CK has been studied for its potential applications in scientific research. It has been shown to have antioxidant and anti-inflammatory properties, which could be beneficial in the treatment of a variety of diseases. Additionally, this compound has been studied as a potential neuroprotective agent, which could be beneficial in the treatment of neurodegenerative diseases. Furthermore, this compound has been studied as a potential anti-cancer agent, and its potential applications in the treatment of cancer are being explored.

Mechanism of Action

The mechanism of action of C4Jzg6L3CK is not yet fully understood. However, it is believed that the compound binds to various receptors in the body, which then triggers a cascade of biochemical reactions. These reactions are believed to be responsible for the compound’s various health benefits, including its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects
This compound has been shown to have numerous biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation and help to reduce the risk of various diseases. Additionally, this compound has been shown to reduce oxidative stress, which can help to reduce the risk of cell damage and disease. Furthermore, this compound has been shown to reduce the activity of certain enzymes, which can help to reduce the risk of certain diseases.

Advantages and Limitations for Lab Experiments

C4Jzg6L3CK is an ideal compound for use in lab experiments due to its stability and ability to be extracted from various plant sources. Additionally, the compound can be easily purified and concentrated, which makes it ideal for use in lab experiments. However, the compound is not completely understood, and further research is needed to fully understand its mechanism of action. Additionally, the compound can be difficult to synthesize in large quantities, which can limit its use in lab experiments.

Future Directions

There are numerous potential future directions for C4Jzg6L3CK research. One potential direction is to further explore its potential applications in the treatment of cancer. Additionally, further research could be done to explore its potential as a neuroprotective agent. Furthermore, research could be done to explore the potential of this compound as an anti-aging agent. Additionally, further research could be done to explore the potential of this compound as an anti-inflammatory agent. Finally, further research could be done to explore the potential of this compound as an antioxidant agent.

Synthesis Methods

C4Jzg6L3CK is synthesized from a variety of plant sources, including the bark of the magnolia tree. The compound can be extracted from the bark using a variety of methods, such as steam distillation or liquid-liquid extraction. Once extracted, the compound can then be purified and concentrated using chromatographic techniques.

properties

IUPAC Name

1,5-dichloro-2,4-diethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2O2/c1-3-13-9-6-10(14-4-2)8(12)5-7(9)11/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJXDEOESPSAQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1Cl)Cl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

50375-05-8
Record name 1,5-Dichloro-2,4-diethoxybenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050375058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-DICHLORO-2,4-DIETHOXYBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4JZG6L3CK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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